

Physical properties of N-Allylcyclohexylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allylcyclohexylamine**

Cat. No.: **B145648**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of N-Allylcyclohexylamine

Introduction

N-Allylcyclohexylamine, with the chemical formula $C_9H_{17}N$, is an organic compound that belongs to the amine family.^{[1][2][3][4]} Its structure consists of a cyclohexyl group and an allyl group attached to a nitrogen atom. This guide provides a comprehensive overview of the core physical properties of **N-Allylcyclohexylamine**, intended for researchers, scientists, and professionals in the field of drug development. The document details these properties in a structured format, outlines the experimental methodologies for their determination, and includes visual workflows for clarity.

Core Physical Properties

The physical characteristics of **N-Allylcyclohexylamine** are crucial for its handling, application, and synthesis. These properties have been determined through various analytical techniques and are summarized below.

Data Presentation

The quantitative physical properties of **N-Allylcyclohexylamine** are presented in the table below for easy reference and comparison.

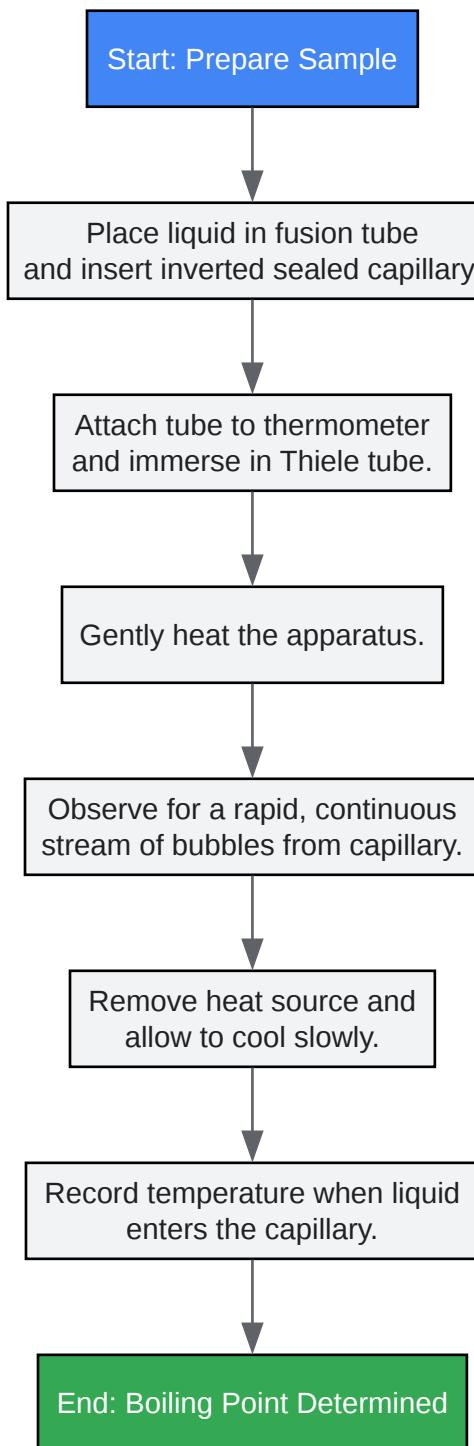
Physical Property	Value	Conditions
Molecular Formula	$C_9H_{17}N$	
Molecular Weight	139.24 g/mol	
Appearance	Liquid	Room Temperature
Boiling Point	65-66 °C	at 12 mmHg[2][3][5][6]
Density	0.962 g/mL	at 25 °C[2][3][5][6]
Refractive Index (n _D)	1.4664	at 20 °C[2][3][5][6]
Flash Point	53 °C (127.4 °F)	Closed Cup
CAS Number	6628-00-8	

Experimental Protocols

The determination of the physical properties listed above requires precise and standardized experimental procedures. The following sections detail the methodologies for measuring the boiling point, density, and refractive index of a liquid compound like **N-Allylcyclohexylamine**.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[7][8] The capillary method is a common and efficient technique for determining the boiling point of small quantities of liquid.[8][9]


Apparatus:

- Thiele tube or other heating bath (e.g., MelTemp apparatus)[10][11]
- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Liquid paraffin or other suitable heating medium

- Bunsen burner or hot plate

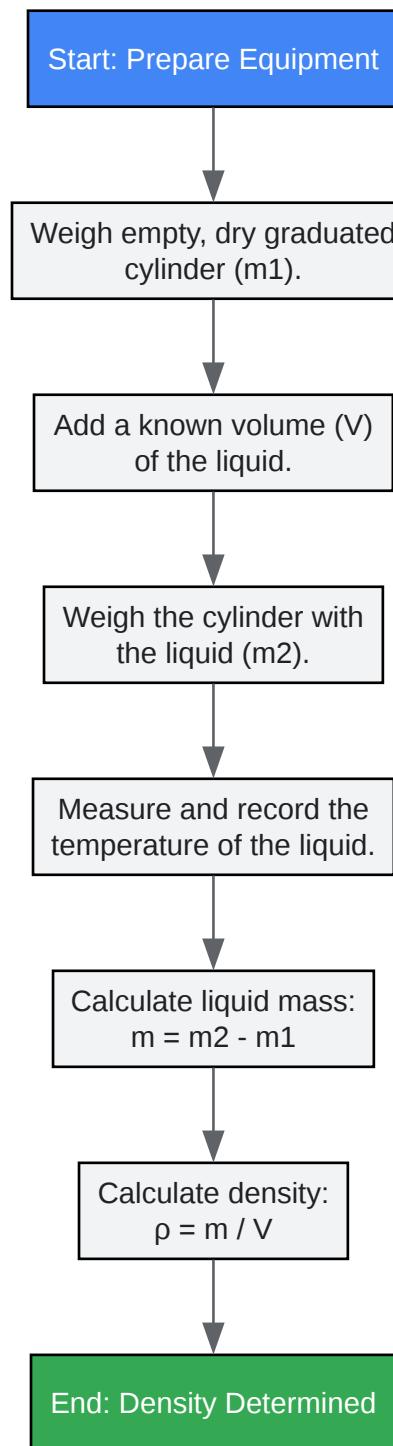
Procedure:

- A small amount of **N-Allylcyclohexylamine** (a few milliliters) is placed into the fusion tube.
[\[7\]](#)
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.
[\[7\]](#)
[\[10\]](#)
- The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The entire assembly is immersed in a heating bath (Thiele tube) filled with liquid paraffin, making sure the open end of the fusion tube is above the liquid level.
[\[10\]](#)
- The bath is heated gently. As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the liquid, forming a steady stream of bubbles from the capillary's open end.
[\[9\]](#)
- The heat source is removed, and the bath is allowed to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
[\[10\]](#) This indicates that the vapor pressure inside the capillary is equal to the atmospheric pressure.
[\[8\]](#)

[Click to download full resolution via product page](#)

Boiling Point Determination Workflow

Determination of Density


Density is the mass of a substance per unit volume. For a liquid, it can be determined by accurately measuring the mass of a known volume.[12][13]

Apparatus:

- Electronic balance (accurate to at least 0.01 g)[14]
- Graduated cylinder or pycnometer (density bottle) for higher accuracy[12]
- Thermometer

Procedure:

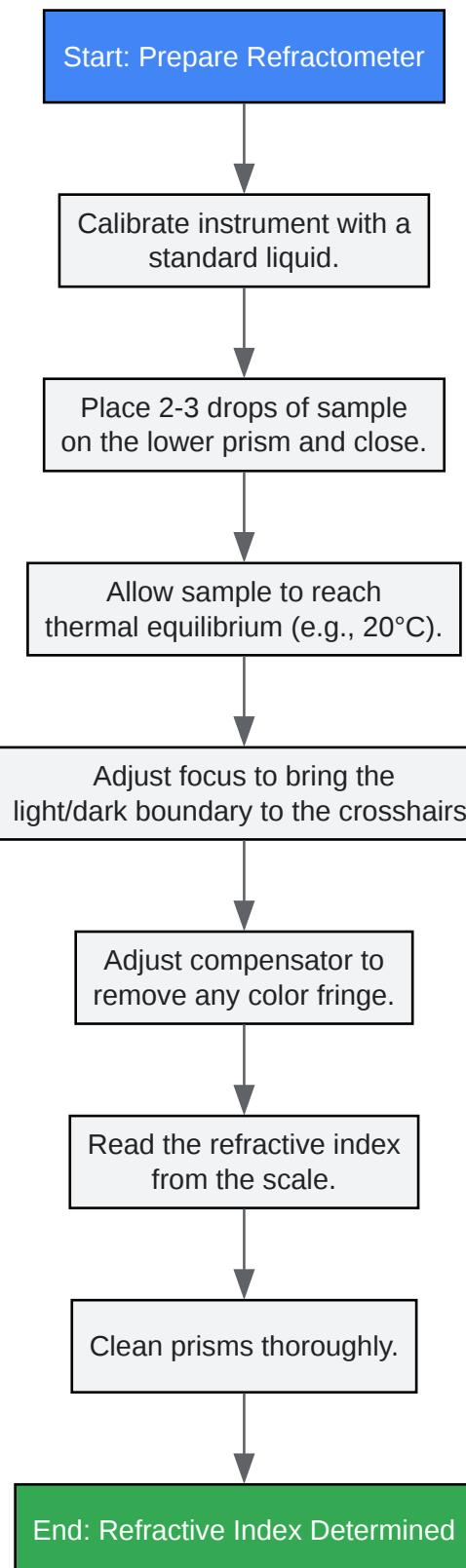
- Measure and record the mass of a clean, dry graduated cylinder (or pycnometer). This is m_1 .
[12]
- Pour a specific volume of **N-Allylcyclohexylamine** into the graduated cylinder (e.g., 20 mL). Record the exact volume (V) by reading the bottom of the meniscus at eye level to avoid parallax error.[12][13]
- Weigh the graduated cylinder containing the liquid and record the mass. This is m_2 .[12]
- The mass of the liquid (m) is calculated by subtracting the mass of the empty cylinder from the combined mass ($m = m_2 - m_1$).[15]
- The density (ρ) is then calculated using the formula: $\rho = m / V$.[12]
- Measure and record the temperature of the liquid, as density is temperature-dependent.[13]
- For higher precision, the measurement should be repeated, and the average value calculated.[12]

[Click to download full resolution via product page](#)

Density Determination Workflow

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum (or air) to its speed in the liquid.[16][17] It is a characteristic property that is useful for identifying and assessing the purity of liquid compounds.[17] The Abbe refractometer is a commonly used instrument for this measurement.


Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper or pipette
- Soft tissue paper
- Standard calibration liquid (e.g., distilled water)

Procedure:

- Calibrate the Abbe refractometer using a standard liquid with a known refractive index at a specific temperature.
- Ensure the prism surfaces of the refractometer are clean and dry.
- Using a dropper, place a few drops of **N-Allylcyclohexylamine** onto the lower prism.
- Close the prisms firmly. A thin film of the liquid should spread evenly between them.
- Allow a few minutes for the sample to reach thermal equilibrium with the instrument, which is typically maintained at 20°C by a circulating water bath.
- Look through the eyepiece and adjust the control knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
- If a color fringe is observed, adjust the chromaticity compensator to eliminate it, resulting in a sharp, black-and-white dividing line.
- Read the refractive index value directly from the instrument's scale.

- After the measurement, clean the prisms thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft tissue.

[Click to download full resolution via product page](#)

Refractive Index Determination Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Allylcyclohexylamine | C9H17N | CID 81115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ALLYLCYCLOHEXYLAMINE CAS#: 6628-00-8 [m.chemicalbook.com]
- 3. ALLYLCYCLOHEXYLAMINE | 6628-00-8 [chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chembk.com [chembk.com]
- 6. ALLYLCYCLOHEXYLAMINE price,buy ALLYLCYCLOHEXYLAMINE - chemicalbook [m.chemicalbook.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. Video: Boiling Points - Concept [jove.com]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. phillysim.org [phillysim.org]
- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 13. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 15. wjec.co.uk [wjec.co.uk]
- 16. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 17. athabascau.ca [athabascau.ca]

- To cite this document: BenchChem. [Physical properties of N-Allylcyclohexylamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b145648#physical-properties-of-n-allylcyclohexylamine\]](https://www.benchchem.com/product/b145648#physical-properties-of-n-allylcyclohexylamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com